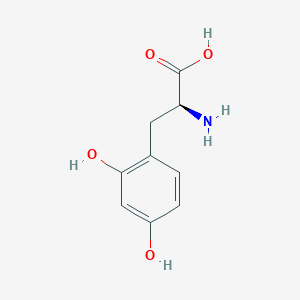

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid

Vue d'ensemble

Description

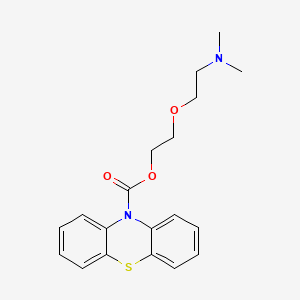

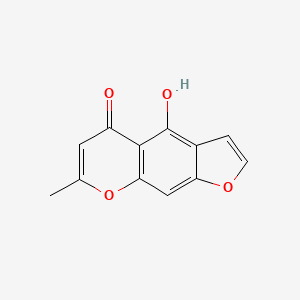

“(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid” is a 3,4-dihydroxyphenylalanine (DOPA) analog . It is a building block for heterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves the use of benzenediol and ethyl lactate as raw materials . The process prevents the generation of diether through monohydroxy protection, and the compound is prepared through hydroxyl deprotection and hydrolysis . This synthesis method has advantages such as mild condition, short reaction time, simple post-treatment, high yield, and low production cost .Molecular Structure Analysis

The structure of the product of an enzymatic reaction that was intended to produce the unnatural amino acid 2,4-dihydroxyphenylalanine (24DHF) was analyzed using microcrystal electron diffraction (MicroED) . The analysis confirmed its identity as 2-amino-2-(2,4-dihydroxyphenyl)propanoic acid (24DHPA) . The MicroED structural model indicated that both enantiomeric forms of 24DHPA were present in the asymmetric unit .Chemical Reactions Analysis

The oxidation product of 3-(4-hydroxyphenyl)propanoic acid, 3-(3,4-dihydroxyphenyl)propanoic acid, has high medicinal potential as it exhibits an irreversible antiproliferative effect against human cancer cell lines as well as high antiradical activity .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 182.17 . Its empirical formula is C9H10O4 .Applications De Recherche Scientifique

Anti-Inflammatory Activities

The compound has been identified in phenolic compounds isolated from Eucommia ulmoides Oliv. leaves. These compounds, including variants of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, exhibited modest anti-inflammatory activities by inhibiting LPS-induced NO production in macrophage cells (Ren et al., 2021).

Chemical Stability and Liposolubility

A derivative of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, namely 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was synthesized to improve the chemical stability and liposolubility of the parent compound. This derivative hydrolyzes to release the bioactive parent compound (Chen et al., 2016).

Modification of Polymeric Materials

The compound has been used in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines. This modification enhances the thermal stability of the polymers and their potential for antibacterial and antifungal applications in medical settings (Aly & El-Mohdy, 2015).

Charge Transfer and Hyperpolarizability Studies

A theoretical study investigated the molecule for its charge transfer and hyperpolarizability properties, revealing its potential for antihypertensive applications. The study involved examining various thermodynamic properties and electron-hole analysis (Chaudhary et al., 2022).

Renewable Building Block for Benzoxazine

The naturally occurring phenolic compound, phloretic acid (a derivative), was explored as a renewable building block for benzoxazine, offering a sustainable alternative to phenol. This application is significant in material science for enhancing properties of materials (Trejo-Machin et al., 2017).

Synthesis of New Compounds

The compound has been used in the synthesis of new compounds, like racemic 2-amino-3-(heteroaryl)propanoic acids, indicating its utility in creating diverse chemical structures for various applications (Kitagawa et al., 2004).

Antioxidant and Anti-Inflammatory Activities

Studies have synthesized derivatives of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid to evaluate their antioxidant and anti-inflammatory activities. These derivatives show promise in therapeutic applications (Sahoo et al., 2011).

Structural Characterization of Derivatives

Microcrystal electron diffraction was used to analyze the structure of a product derived from (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, offering insight into the molecular structure and stereochemistry of its derivatives (Gleason et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dinitrophenylhydrazine, indicates that it is a flammable solid and harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of swallowing, it is advised to immediately make the victim drink water and consult a physician .

Orientations Futures

The compound has potential applications in the synthesis of valuable ortho-diphenol compounds from simple monophenol compounds . The MicroED methods used in its structural analysis can provide useful structural information on timescales that are similar to many commonly used analytical methods and can be added to the existing suite of small molecule structure determination tools in future studies .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMIHJZXIJZKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946969 | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

CAS RN |

24146-06-3 | |

| Record name | 2,4-Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024146063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

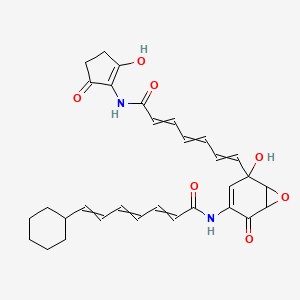

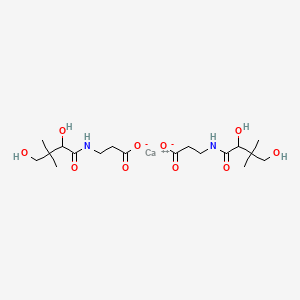

![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)